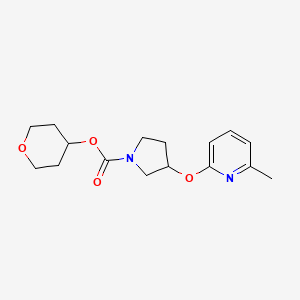![molecular formula C20H18N4O4S B2770487 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-82-9](/img/structure/B2770487.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
The design and synthesis of benzothiazole derivatives have been a significant area of research due to their potential anticancer properties. For instance, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted the preparation of substituted benzamides and their evaluation against four cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). This research underscores the potential of structurally similar compounds for therapeutic applications in oncology.
Antimicrobial and Anti-proliferative Activities
Further exploration into the chemical space of benzothiazole derivatives has revealed their antimicrobial and antiproliferative effects. A noteworthy study synthesized and evaluated a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, assessing their antimicrobial and anti-proliferative activities. The findings indicated that certain derivatives exhibited promising biological properties, underscoring the utility of these compounds in developing new antimicrobial and anticancer agents (Mansour et al., 2020).
Antihyperglycemic Agents
The search for new antidiabetic agents led to the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, with a structure-activity relationship study identifying compounds with potential antihyperglycemic effects. This research highlights the exploration of thiazole derivatives for the treatment of diabetes mellitus, indicating the broad therapeutic potential of compounds within this chemical class (Nomura et al., 1999).
Gelation Behavior and Supramolecular Chemistry
Investigations into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives have provided insights into the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This study contributes to the understanding of the structural factors influencing the supramolecular assembly of these compounds, offering potential applications in materials science and nanotechnology (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it can be inferred that the compound likely targets proteins or pathways involved in the proliferation of these cancer cells.
Mode of Action
Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound might interfere with the cell cycle and promote programmed cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound is effective at relatively low concentrations. The induction of apoptosis and cell cycle arrest observed in the HeLa cell line further indicates that the compound can have significant molecular and cellular effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-17(18(25)21-10-13-7-8-15-16(9-13)28-11-27-15)29-20(22-12)24-19(26)23-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVPRFEDWCIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)
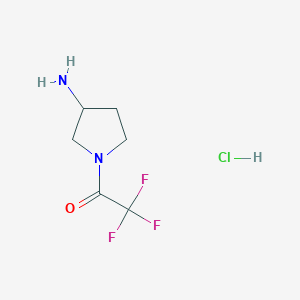
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)
![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)
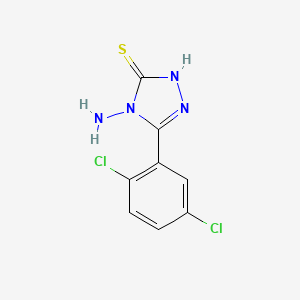
![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)
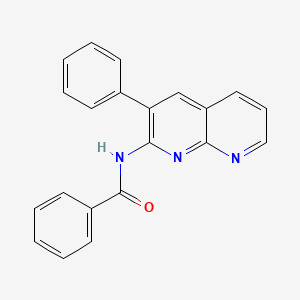
![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)
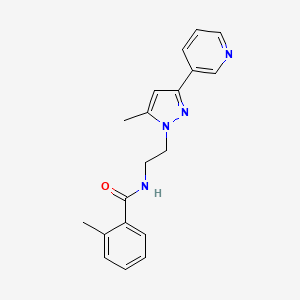
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)
